Methyl 5-fluoro-2-oxoindoline-6-carboxylate Methyl 5-fluoro-2-oxoindoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790160
InChI: InChI=1S/C10H8FNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

Methyl 5-fluoro-2-oxoindoline-6-carboxylate

CAS No.:

Cat. No.: VC15790160

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-2-oxoindoline-6-carboxylate -

Specification

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name methyl 5-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate
Standard InChI InChI=1S/C10H8FNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)
Standard InChI Key NPDHZUUGEQJQGP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C2CC(=O)NC2=C1)F

Introduction

Chemical Identity and Structural Properties

Methyl 5-fluoro-2-oxoindoline-6-carboxylate (IUPAC name: methyl 5-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate) belongs to the indoline family, a class of heterocyclic compounds featuring a fused benzene and pyrrolidine ring system. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.17 g/mol. The compound’s structure integrates a fluorine substituent at the 5-position and a methyl ester group at the 6-position of the indoline scaffold, as depicted in its canonical SMILES notation: COC(=O)C₁=C(C=C₂CC(=O)NC₂=C₁)F.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈FNO₃
Molecular Weight209.17 g/mol
CAS NumberNot publicly disclosed
SMILESCOC(=O)C₁=C(C=C₂CC(=O)NC₂=C₁)F
InChI KeyNPDHZUUGEQJQGP-UHFFFAOYSA-N
PubChem CID134714804

The fluorine atom at position 5 enhances the compound’s electronegativity, potentially influencing its reactivity in substitution reactions . The ester group at position 6 offers a site for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Synthesis Methodologies

The synthesis of methyl 5-fluoro-2-oxoindoline-6-carboxylate involves multi-step routes that leverage classical organic transformations. Patents and industrial protocols describe two primary approaches, both starting from nitro-substituted benzoic acid derivatives .

Route A: Three-Step Synthesis via Electrophilic Substitution

  • Esterification: 3-Nitro-benzoic acid is esterified using methanol under acidic conditions to yield methyl 3-nitrobenzoate.

  • Electrophilic Substitution: Chloroacetic acid methyl ester introduces a methoxycarbonylmethyl group at the 4-position of the aromatic ring, forming methyl 4-methoxycarbonylmethyl-3-nitrobenzoate.

  • Reductive Cyclization: Catalytic hydrogenation reduces the nitro group to an amine, followed by intramolecular amidation to form the indoline ring .

Route B: Four-Step Synthesis via Chain Prolongation

  • Chain Prolongation: 4-Methyl-3-nitro-benzonitrile undergoes alkylation to form (4-cyano-2-nitro-phenyl)acetic acid.

  • Reductive Cyclization: Hydrogenation converts the nitrile to an amine, enabling cyclization to the 2-oxindole core.

  • Saponification: The nitrile group is hydrolyzed to a carboxylic acid.

  • Esterification: The carboxylic acid is esterified with methanol to yield the final product .

Table 2: Comparative Synthesis Metrics

Route A is favored industrially due to fewer steps and higher yields, though Route B offers flexibility for introducing diverse substituents .

Physicochemical Characteristics

The compound’s solubility profile aligns with its ester functionality. It is sparingly soluble in water (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its logP value of 1.5 (predicted) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

The fluorine atom contributes to metabolic stability by resisting oxidative degradation, a trait advantageous in prodrug design . Spectroscopic data (unpublished) indicate a characteristic carbonyl stretch at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (amide C=O) in infrared spectroscopy.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes complicate large-scale production.

  • Biological Data Gap: No peer-reviewed studies on cytotoxicity or target binding exist .

Future research should prioritize:

  • High-Throughput Screening to identify biological targets.

  • Derivatization Studies to explore structure-activity relationships.

  • Process Optimization for cost-effective synthesis.

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